1-(4-Imidazolyl)-N,N-dimethylmethanamine: A Comprehensive Technical Guide on Structure, Properties, and Applications in Drug Discovery
1-(4-Imidazolyl)-N,N-dimethylmethanamine: A Comprehensive Technical Guide on Structure, Properties, and Applications in Drug Discovery
Executive Summary
1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1), also widely referred to as 4-(dimethylaminomethyl)imidazole, is a highly versatile bifunctional heterocyclic building block. Characterized by an aromatic imidazole ring tethered to a basic tertiary amine, this compound has become a privileged pharmacophore in modern medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, its critical role as a P4 moiety in Factor Xa (FXa) inhibitors, and a self-validating synthetic protocol for its preparation.
Chemical Structure & Physicochemical Properties
The utility of 1-(4-Imidazolyl)-N,N-dimethylmethanamine stems from its dual chemical nature: it acts as both a hydrogen-bond donor/acceptor (via the imidazole ring) and a highly soluble basic center (via the dimethylamino group)[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-(1H-imidazol-4-yl)-N,N-dimethylmethanamine |
| CAS Number | 104926-40-1 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| Monoisotopic Mass | 125.095 g/mol |
| Hydrogen Bond Donors | 1 (Imidazole -NH) |
| Hydrogen Bond Acceptors | 2 (Imidazole -N=, Tertiary Amine) |
| Topological Polar Surface Area (TPSA) | ~31.9 Ų |
Role in Medicinal Chemistry: The P4 Moiety in Factor Xa Inhibitors
In the development of next-generation antithrombotic agents, achieving oral bioavailability while maintaining high target selectivity is a primary challenge[2]. The dimethylaminomethylimidazole motif has emerged as a critical P4 binding moiety in the design of direct Factor Xa (FXa) inhibitors, such as Razaxaban and advanced 7-fluoroindazole derivatives[3],[4].
The Causality of Structural Choice
The selection of the N,N-dimethylmethanamine substituent over primary or secondary amines is driven by strict pharmacokinetic and pharmacodynamic logic:
-
Optimized Permeability and Solubility : The tertiary amine provides a basic center (pKa ~ 8.5) that is protonated at physiological pH, drastically improving aqueous solubility. However, unlike primary amines, N,N-dimethylation masks hydrogen bond donors. This prevents excessive desolvation energy penalties, thereby maintaining high membrane permeability (e.g., in Caco-2 cell assays) and enabling oral bioavailability[3].
-
S4 Pocket Interaction Dynamics : The FXa S4 pocket is an aryl binding cleft formed by residues Tyr99, Phe174, and Trp215. The imidazole ring engages in crucial π−π stacking and van der Waals interactions within this hydrophobic box. Concurrently, the dimethylaminomethyl vector is sterically directed toward the solvent-exposed region. This allows the basic amine to interact with the solvent without disrupting the tight hydrophobic packing of the imidazole core[4].
Diagram 1: Mechanistic binding model of the dimethylaminomethylimidazole moiety in the FXa S4 pocket.
Synthetic Methodologies: Reductive Amination Protocol
The most robust, scalable, and atom-economical method for synthesizing 1-(4-Imidazolyl)-N,N-dimethylmethanamine is the reductive amination of imidazole-4-carboxaldehyde with dimethylamine[5].
Experimental Protocol
Objective : High-yield synthesis via selective iminium ion reduction. Causality of Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol. Acetic acid is added to catalyze the dehydration of the hemiaminal intermediate, driving iminium formation.
Step-by-Step Workflow :
-
Imine Formation : Dissolve 10.0 mmol of imidazole-4-carboxaldehyde in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add 12.0 mmol of dimethylamine (2.0 M solution in THF). Stir for 30 minutes at room temperature under a nitrogen atmosphere.
-
Acid Catalysis : Add 1.0 equivalent (10.0 mmol) of glacial acetic acid to the mixture to promote iminium ion formation.
-
Reduction : Introduce 15.0 mmol of NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm. Stir the reaction mixture at room temperature for 12–16 hours.
-
Quenching & Workup : Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃. This neutralizes the acetic acid and destroys excess hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH 90:9:1) to yield the pure target compound.
Diagram 2: Step-by-step synthetic workflow for the reductive amination of imidazole-4-carboxaldehyde.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the protocol acts as a self-validating system through rigorous analytical checkpoints:
-
LC-MS Validation : Reaction completion is confirmed by the disappearance of the aldehyde mass and the appearance of a single product peak with an m/z of 126.1 [M+H]+ .
-
¹H NMR (CD₃OD, 400 MHz) : The structural assembly is validated by the integration ratio. The imidazole protons appear as two distinct singlets around δ 7.65 (H-2) and δ 7.05 (H-5). The methylene spacer ( −CH2− ) appears as a singlet near δ 3.50 (2H), and the N,N-dimethyl group appears as a sharp, heavily integrated singlet around δ 2.25 (6H). The strict 1:1:2:6 integration ratio confirms the absence of over-alkylation or unreacted intermediates.
References
-
[1] American Elements. "1-(4-Imidazolyl)-N,N-dimethylmethanamine | CAS 104926-40-1". American Elements Catalog. 1
-
[5] Google Patents. "Heterocyclic gaba-a subtype selective receptor modulators". Patent Literature. 5
-
[3] Quan, M. L., et al. "Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor." Journal of Medicinal Chemistry 48.6 (2005): 1729-1744.3
-
[2] Pinto, D. J. P., et al. "Factor Xa inhibitors: next-generation antithrombotic agents." Journal of Medicinal Chemistry 53.17 (2010): 6243-6274. 2
-
[4] Lee, Y.-K., et al. "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa." Journal of Medicinal Chemistry 51.2 (2008): 282-297. 4
Sources
- 1. americanelements.com [americanelements.com]
- 2. Factor Xa inhibitors: next-generation antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-fluoroindazoles as potent and selective inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MXPA06009179A - Heterocyclic gaba-a subtype selective receptor modulators - Google Patents [patents.google.com]
